2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane
Overview
Description
“2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane” is a chemical compound with the molecular formula C13H24N2O2. It’s also known by its IUPAC name "tert-butyl 2- (hydroxymethyl)-6-azaspiro [3.4]octane-6-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H23NO3/c1-12 (2,3)17-11 (16)14-5-4-13 (9-14)6-10 (7-13)8-15/h10,15H,4-9H2,1-3H3" . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 240.34 g/mol. The predicted boiling point is 318.8±35.0 °C and the predicted density is 1.10±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
- Cycloaddition Reactions : A study by Tsuno, Kondo, and Sugiyama (2006) explored the cycloaddition reaction of Schiff bases with ketenes, leading to the formation of spiro compounds, which are structurally similar to 2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane (Tsuno, Kondo, & Sugiyama, 2006).
- Synthesis of Spirocyclic Compounds : D’yakonov, Finkelshtein, and Ibragimov (2007) demonstrated the synthesis of spiro[3.4]octanes, which are structurally related to the compound (D’yakonov, Finkelshtein, & Ibragimov, 2007).
Biological Evaluation and Potential Applications
- Evaluation of Spirocyclic β-Lactams : Sharada et al. (2014) conducted a study on the synthesis and biological evaluation of novel spirocyclic β-lactams, which are structurally related to this compound (Sharada, Reddy, Sammaiah, & Sumalatha, 2014).
- Immunomodulatory Agents : Research by Refouvelet et al. (1994) involved the synthesis of dioxothiadiazabicyclo[3.3.0]octanes and their 2-spiro derivatives, which have potential immunomodulatory properties. This study highlights the possible biomedical applications of compounds similar to this compound (Refouvelet, Harraga, Nicod, Robert, Seillès, Couquelet, & Tronche, 1994).
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-5-4-13(9-15)6-10(7-13)8-14/h10H,4-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVSOOBGBSFHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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